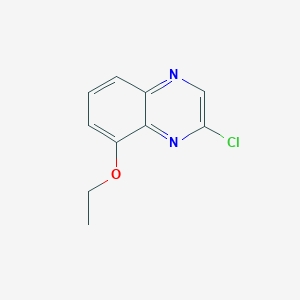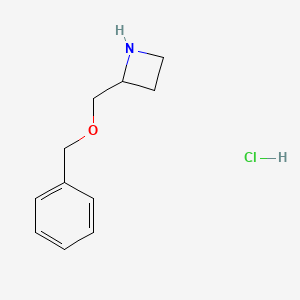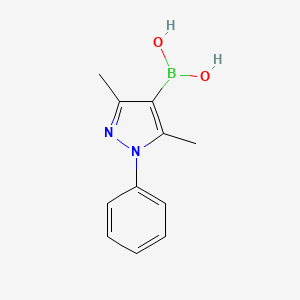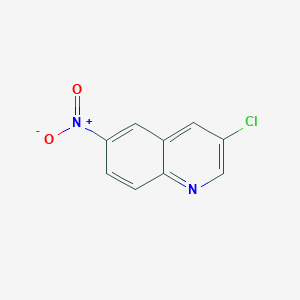
2-Chloro-8-ethoxyquinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-8-ethoxyquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles that have significant importance in medicinal chemistry due to their diverse biological activities. The molecular formula of this compound is C10H9ClN2O .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-ethoxyquinoxaline can be achieved through various methods. One common method involves the reaction of 2-chloroquinoxaline with ethyl alcohol in the presence of a base. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-8-ethoxyquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation Reactions: The ethoxy group can be oxidized to form different derivatives.
Reduction Reactions: The quinoxaline ring can be reduced under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminoquinoxaline derivative, while oxidation can produce a quinoxaline N-oxide .
Wissenschaftliche Forschungsanwendungen
2-Chloro-8-ethoxyquinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Wirkmechanismus
The mechanism of action of 2-Chloro-8-ethoxyquinoxaline involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or interfere with cellular processes. For example, it has been shown to inhibit the replication of certain viruses by targeting viral enzymes and disrupting their life cycle .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-3-ethoxyquinoxaline
- 2-Chloro-6-methoxyquinoxaline
- 2,7-Dichloroquinoxaline
Uniqueness
2-Chloro-8-ethoxyquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group at the 8-position and chlorine at the 2-position make it a valuable compound for various applications, distinguishing it from other quinoxaline derivatives .
Eigenschaften
Molekularformel |
C10H9ClN2O |
|---|---|
Molekulargewicht |
208.64 g/mol |
IUPAC-Name |
2-chloro-8-ethoxyquinoxaline |
InChI |
InChI=1S/C10H9ClN2O/c1-2-14-8-5-3-4-7-10(8)13-9(11)6-12-7/h3-6H,2H2,1H3 |
InChI-Schlüssel |
RCJLULMJZDHQCM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC2=NC=C(N=C21)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5H-Indeno[1,2-b]pyridine-5-carboxylic acid](/img/structure/B11891689.png)
![2-Methoxy-5,6-dihydrobenzo[h]quinazoline](/img/structure/B11891691.png)





![3-Phenyl-4,5,6,7-tetrahydrobenzo[D]isoxazol-5-amine](/img/structure/B11891720.png)
![8-(Trifluoromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B11891737.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11891762.png)


